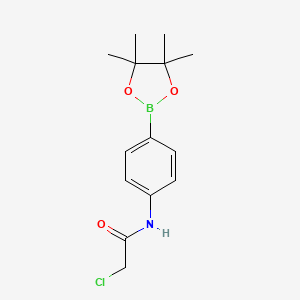![molecular formula C21H32O6 B3038295 Methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate CAS No. 853247-65-1](/img/structure/B3038295.png)
Methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate
Descripción general
Descripción
Methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate is a natural product found in Ajuga taiwanensis with data available.
Aplicaciones Científicas De Investigación
To explore the broader context of research that might encompass the compound of interest, we can look into studies related to phthalates, furan derivatives, and their impacts or applications in various fields. Phthalates, for example, are a group of chemicals often used as plasticizers in PVC plastics and have been studied extensively for their environmental and health impacts. Furan derivatives, on the other hand, are organic compounds that can be derived from various sources, including lignocellulosic biomass, and have applications in the production of chemicals, fuels, and polymers.
Phthalates and Health Impacts
- A study on prenatal exposure to phthalate esters showed associations with behavioral syndromes in children, suggesting that maternal exposure to certain phthalates could influence child neurodevelopment and behavior (Lien et al., 2014).
Furan Derivatives and Chemical Applications
- Research on the valorization of sugars from lignocellulosic biomass into furan derivatives like 5-hydroxymethylfurfural (HMF) highlights the potential of these compounds in producing valuable chemicals and fuels from renewable sources (Esteban et al., 2020).
Mecanismo De Acción
Target of Action
It is known that ajuga species, from which ajugalide d is derived, have been used in traditional medicine for various conditions such as rheumatic fevers, dysentery, malaria, hypertension, diabetes, and gastrointestinal disorders
Mode of Action
Compounds from the ajuga genus have been reported to display antibacterial, antifungal, antiplasmodial, cytotoxic, antitumor promoting, vasoconstricting, insect molting inhibitory, insect antifeeding, and enzyme-inhibitory activities . The specific interactions of Ajugalide D with its targets that lead to these effects are yet to be elucidated.
Biochemical Pathways
It is known that ajuga species produce a variety of bioactive metabolites, including phytoecdysteroids, diterpenoids, and iridoids . These compounds can interact with various biochemical pathways, leading to a broad spectrum of biological and pharmacological actions .
Result of Action
It is known that compounds from the ajuga genus can exert a broad spectrum of biological and pharmacological actions, such as cytotoxic, anti-mitotic, antibacterial, cardiotonic, vasorelaxing, antifungal, antifeedant, and insect growth-inhibitions . The specific effects of Ajugalide D at the molecular and cellular level are yet to be elucidated.
Action Environment
It is known that ajuga species are mainly distributed throughout the temperate regions of asia, europe, australia, north america, and africa . The growth conditions and environmental factors in these regions could potentially influence the production and action of Ajugalide D.
Análisis Bioquímico
Biochemical Properties
Ajugalide D plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to exhibit inhibitory effects on certain enzymes, which can influence various metabolic pathways. For instance, Ajugalide D interacts with enzymes involved in the biosynthesis of secondary metabolites, potentially altering their activity and leading to changes in the production of these compounds . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions.
Cellular Effects
Ajugalide D affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Ajugalide D can modulate the activity of signaling molecules, leading to alterations in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of Ajugalide D involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Ajugalide D binds to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . This inhibition can lead to a decrease in the production of certain metabolites and an increase in others, depending on the specific pathway involved. Furthermore, Ajugalide D can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ajugalide D can change over time. Studies have shown that Ajugalide D is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to Ajugalide D in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Ajugalide D vary with different dosages in animal models. At low doses, Ajugalide D may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Ajugalide D is involved in several metabolic pathways, including those related to the biosynthesis of secondary metabolites. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For example, Ajugalide D can inhibit enzymes involved in the synthesis of terpenoids, resulting in altered levels of these compounds in the cell.
Transport and Distribution
Within cells and tissues, Ajugalide D is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of Ajugalide D, influencing its biological activity. For instance, binding to transport proteins can facilitate the movement of Ajugalide D across cellular membranes, while interactions with binding proteins can sequester it in specific cellular compartments.
Subcellular Localization
Ajugalide D exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, Ajugalide D may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of Ajugalide D is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14?,15+,16-,17+,20+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMPRXRGZXNSLR-KNRKMXSKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)CCCC2C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038216.png)
![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)


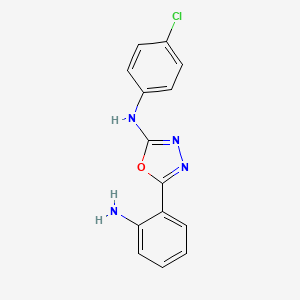
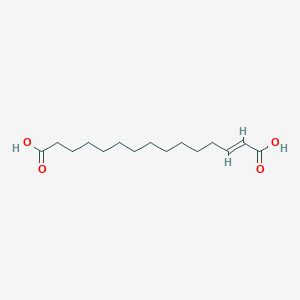
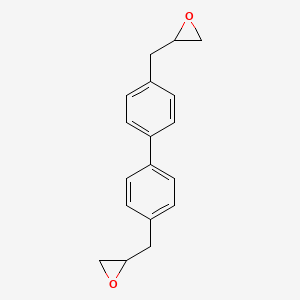

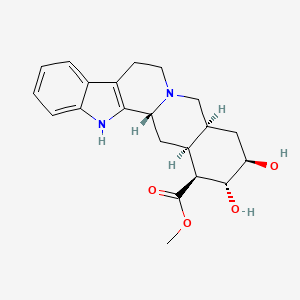
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)


